methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
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Description
“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is a chemical compound with the formula C14H15NO2 . It is a derivative of carbazole, a class of compounds that have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, which includes “methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate”, involves the direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles are obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The yield of the product can be increased by using dioxane as a solvent .Molecular Structure Analysis
The molecular structure of “methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” can be viewed using Java or Javascript . The IUPAC StandardScientific Research Applications
Synthesis of Tetrazolylmethyl-Tetrahydro-Carbolines
“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the synthesis of 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines. This process is carried out under mild ultrasound-assisted conditions . The products contain two privileged heterocyclic frameworks: 1,5-disubstituted-1H-tetrazole and tetrahydro-β-carboline, which are present in a variety of bioactive compounds and commercial drugs .
Green Synthesis of Tetrahydro-Carbolines
This compound is used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines using Fe (III)-montmorillonite and study of their antimicrobial activity . The advantage of this methodology is high product yield and short reaction time compared to the conventional heating and microwave irradiation methods .
Antiproliferative Activity
The compound is used in the synthesis of derivatives that are evaluated for their antiproliferative activity in vitro against Hela, A549, HepG2, and MCF-7 cells .
Synthesis of Mast Cell Stabilizers
“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid derivatives, which act as mast cell stabilizers .
Design of Novel Anti-Cancer Agents
This compound is used in the design and synthesis of novel anti-cancer agents . The root-mean-square deviation (RMSD) value of the optimum pose is maintained less than 1Å of the related crystal pose .
Biological Activity Studies
“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the study of biological activity of synthesized compounds . The synthesized compounds are optimized with polar hydrogen atoms and CHARMm force field .
properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-5,9,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFRCSKESTZADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
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